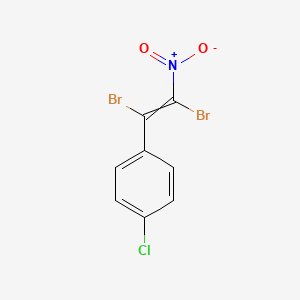
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a chlorine atom and a 1,2-dibromo-2-nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-4-nitrobenzene followed by the addition of a nitroethenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, using reagents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Electrophilic Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity towards nucleophiles, while the bromine atoms facilitate electrophilic reactions. These interactions can lead to the formation of various intermediates and final products depending on the reaction conditions .
Comparison with Similar Compounds
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- 1,2-Dibromo-1,1-dichloroethane
Comparison: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is unique due to the presence of both nitro and dibromo groups, which confer distinct reactivity patterns compared to similar compounds. For instance, 1-Chloro-4-(1,2-dibromoethyl)benzene lacks the nitro group, making it less reactive in certain electrophilic substitution reactions .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
649755-34-0 |
|---|---|
Molecular Formula |
C8H4Br2ClNO2 |
Molecular Weight |
341.38 g/mol |
IUPAC Name |
1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H4Br2ClNO2/c9-7(8(10)12(13)14)5-1-3-6(11)4-2-5/h1-4H |
InChI Key |
MTYSMVQLIMPLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C([N+](=O)[O-])Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
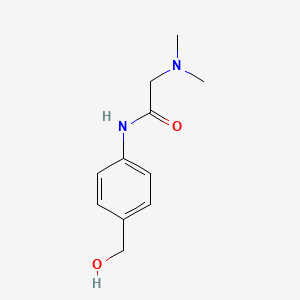
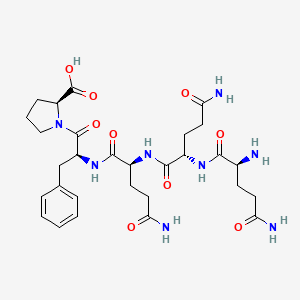
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
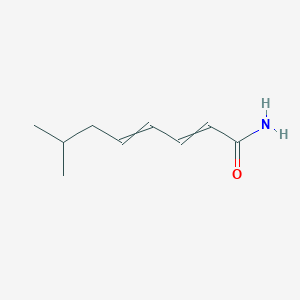
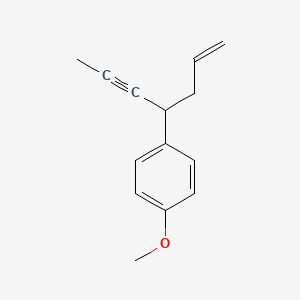
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
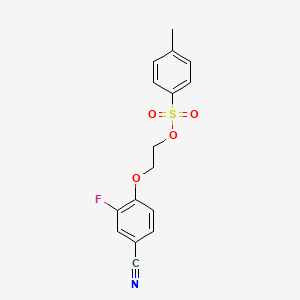
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
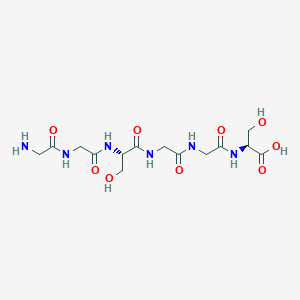
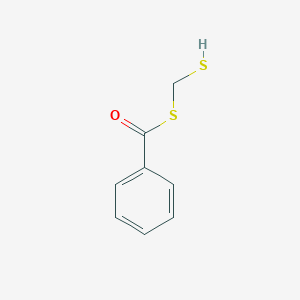
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
